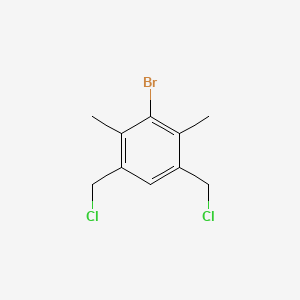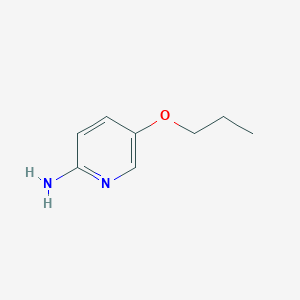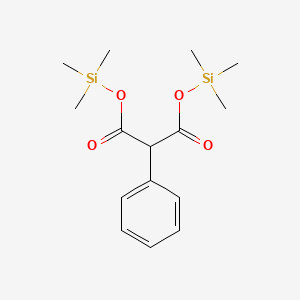
Bis(trimethylsilyl) phenylpropanedioate
Übersicht
Beschreibung
Bis(trimethylsilyl) phenylpropanedioate (BTSP) is a chemical compound widely used in scientific research. It is a derivative of phenylpropanedioic acid, which is commonly found in plants and animals. BTSP has gained popularity due to its ability to enhance the solubility of poorly soluble drugs and its potential as a drug delivery system.
Wirkmechanismus
Bis(trimethylsilyl) phenylpropanedioate enhances the solubility of poorly soluble drugs by forming inclusion complexes with them. The trimethylsilyl groups in Bis(trimethylsilyl) phenylpropanedioate interact with the hydrophobic regions of the drug molecule, while the carboxylate groups interact with the hydrophilic regions. This results in the formation of a stable complex that increases the solubility of the drug.
Biochemical and Physiological Effects:
Bis(trimethylsilyl) phenylpropanedioate has been shown to have low toxicity and is well-tolerated in animal studies. It has been used to deliver a variety of drugs, including anti-cancer agents, anti-inflammatory agents, and antiviral agents. Bis(trimethylsilyl) phenylpropanedioate has also been shown to enhance the efficacy of certain drugs by increasing their bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis(trimethylsilyl) phenylpropanedioate in lab experiments is its ability to enhance the solubility of poorly soluble drugs. This can improve the accuracy and reproducibility of experiments. However, the use of Bis(trimethylsilyl) phenylpropanedioate can also introduce variability into experiments due to differences in the purity of the final product. Additionally, Bis(trimethylsilyl) phenylpropanedioate may not be suitable for all drugs, as it can interact with certain functional groups and alter their activity.
Zukünftige Richtungen
For the use of Bis(trimethylsilyl) phenylpropanedioate in scientific research include its development as a drug delivery system for neurological disorders, its use in combination with other drug delivery systems, and the development of new synthesis methods.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) phenylpropanedioate has been extensively used in scientific research as a drug delivery system due to its ability to enhance the solubility of poorly soluble drugs. It has also been used to study the mechanism of drug transport across the blood-brain barrier. Bis(trimethylsilyl) phenylpropanedioate has been shown to increase the brain uptake of certain drugs, making it a promising tool for drug delivery to the central nervous system.
Eigenschaften
IUPAC Name |
bis(trimethylsilyl) 2-phenylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si2/c1-20(2,3)18-14(16)13(12-10-8-7-9-11-12)15(17)19-21(4,5)6/h7-11,13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZHQFQKWQSRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C1=CC=CC=C1)C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508473 | |
| Record name | Bis(trimethylsilyl) phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl) phenylpropanedioate | |
CAS RN |
80372-12-9 | |
| Record name | Bis(trimethylsilyl) phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Acetyl-(3-endo)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3057331.png)





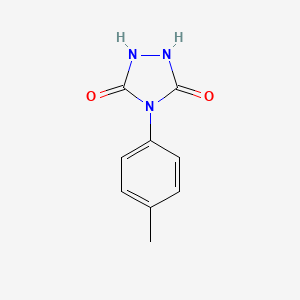
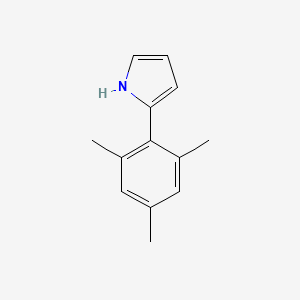
![1H-Pyrrole, 2-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3057346.png)

